molecular formula C16H16F3N5O B2363116 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396631-47-2

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2363116
CAS RN: 1396631-47-2
M. Wt: 351.333
InChI Key: HKOPKYUJSDIRNR-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reaction and Structural Analysis : Jung et al. (2008) explored the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide, analyzing the X-ray crystallographic structure of its derivative. This study sheds light on the reactivity and potential modifications of similar compounds (Jung, Lee, Choi, & Lee, 2008).

Biological Activity and Pharmacological Screening

  • Novel Derivatives with Anti-CML Activity : Li et al. (2019) designed and synthesized novel derivatives, demonstrating potent activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway, showcasing the therapeutic potential of such compounds in cancer treatment (Li et al., 2019).
  • Antimicrobial and Antipsoriatic Effects : Studies have synthesized novel pyrimidine derivatives, showing significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014), as well as identifying potent FLT3 inhibitors with significant effects in a psoriatic animal model (Li et al., 2016), suggesting these compounds' versatility in addressing various diseases (Bhat, Kumar, Nisar, & Kumar, 2014); (Li et al., 2016).

properties

IUPAC Name

1-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c17-16(18,19)11-4-3-5-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-6-1-2-7-24/h3-5,8-10H,1-2,6-7H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOPKYUJSDIRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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